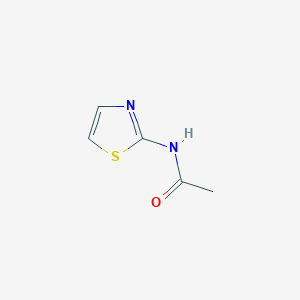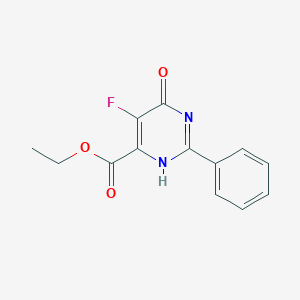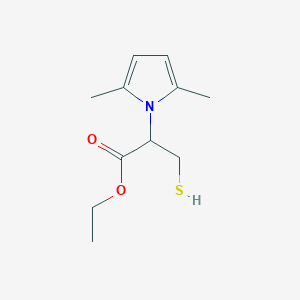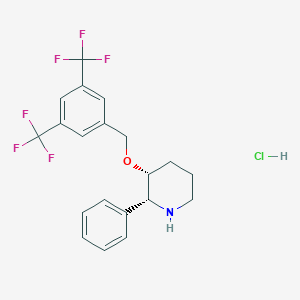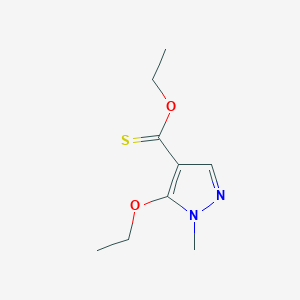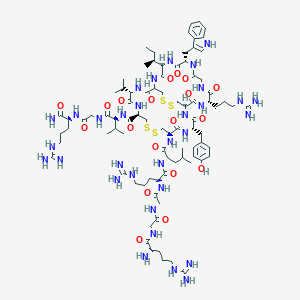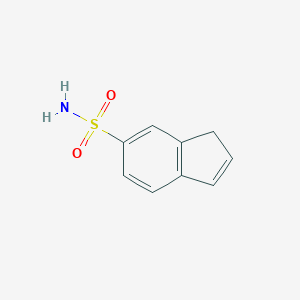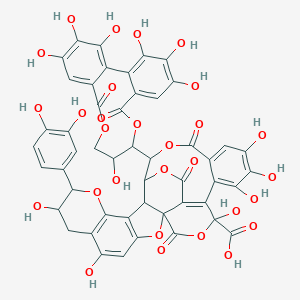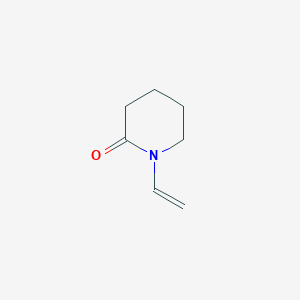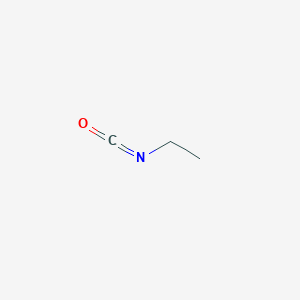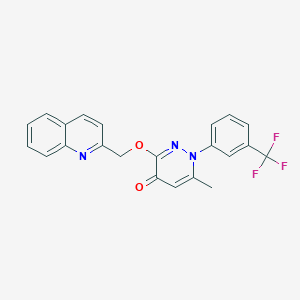
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of specific enzymes that are involved in various biological processes. This compound has been shown to inhibit protein kinase and cyclin-dependent kinase, which are involved in cell proliferation and differentiation. The inhibition of these enzymes leads to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has shown potential as a neuroprotective agent by preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potent inhibitory activity against specific enzymes and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions that can be explored with 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. These include the development of more efficient synthesis methods, the optimization of the reaction conditions, and the evaluation of its potential applications in clinical trials. Additionally, the exploration of its potential as a neuroprotective agent and its effects on other biological processes can also be studied.
Synthesemethoden
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzaldehyde with 6-methyl-3-(2-quinolinylmethoxy)pyridazin-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase and cyclin-dependent kinase. This compound has also shown promising results in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
CAS-Nummer |
146824-84-2 |
|---|---|
Produktname |
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C22H16F3N3O2 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3 |
InChI-Schlüssel |
MEDBYYVLGPWKFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
146824-84-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



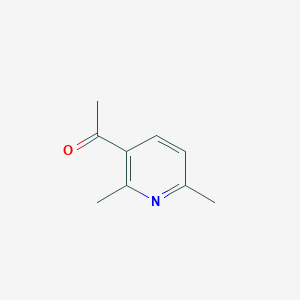
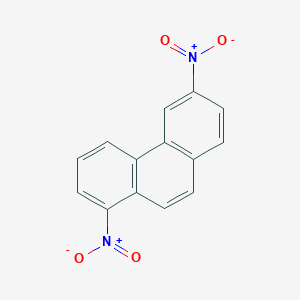
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
